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Compound of Interest

Compound Name: 1-Chloro-4-methoxybutane

Cat. No.: B125409 Get Quote

An In-depth Technical Guide to 1-Chloro-4-methoxybutane: Properties, Reactivity, and

Applications

Introduction: A Bifunctional Reagent for Modern
Synthesis
1-Chloro-4-methoxybutane (CAS No: 17913-18-7) is a bifunctional organohalogen compound

that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a terminal

chlorine atom and a methoxy group at the opposite end of a four-carbon chain, allows for a

range of selective chemical transformations.[1] This unique combination of a reactive alkyl

halide and a stable ether functionality makes it a valuable building block, particularly in the

pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview

of its chemical properties, reactivity, synthesis, and key applications for researchers and

professionals in drug development.

Physicochemical and Safety Characteristics
Understanding the fundamental properties of 1-Chloro-4-methoxybutane is critical for its safe

handling and effective use in experimental design. The compound is a colorless liquid with a

molecular weight of 122.59 g/mol .[1][2][3][4][5]
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Property Value Source(s)

Molecular Formula C₅H₁₁ClO [1][2][3][4][6]

Molecular Weight 122.59 g/mol [1][3][5][7]

Appearance Colorless liquid [1][2]

Boiling Point ~110 °C to 138.3 °C [1][2][6]

Density ~1.0 g/cm³ [6]

Flash Point ~47.8 °C [6]

Solubility Soluble in water [2]

CAS Number 17913-18-7 [2][5]

InChI Key
DFLRARJQZRCCKN-

UHFFFAOYSA-N
[3][4]

Safety and Handling
1-Chloro-4-methoxybutane is classified as a flammable liquid and is harmful if swallowed.[3]

[8] It is also known to cause skin and serious eye irritation, as well as potential respiratory

irritation.[3][8]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause

respiratory irritation).[3][8]

Precautionary Measures:

Keep away from heat, sparks, open flames, and other ignition sources.[8]

Use in a well-ventilated area or outdoors.[8]

Wear protective gloves, clothing, eye protection, and face protection.[6][8]

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]
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Store in a well-ventilated, cool place with the container tightly closed.[8]

Synthesis and Purification
A common synthetic route to 1-Chloro-4-methoxybutane involves the chlorination of 4-

methoxy-1-butanol. One documented method utilizes thionyl chloride as the chlorinating agent.

Representative Lab-Scale Synthesis Protocol
This protocol is based on established chlorination principles and information derived from

patent literature.

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel,

and a reflux condenser connected to a gas trap (to neutralize HCl gas), place 4-methoxy-1-

butanol in a suitable solvent like dichloromethane.

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the

exothermic reaction between the alcohol and thionyl chloride.

Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. A

typical molar ratio is a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents).

Maintaining a low temperature during addition prevents side reactions.

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to

room temperature and stir for several hours until the reaction is complete (monitored by TLC

or GC).

Work-up: Carefully and slowly quench the reaction mixture by pouring it over crushed ice or

adding cold water to neutralize any unreacted thionyl chloride.[1]

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with a saturated sodium

bicarbonate solution (to remove residual acid) and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product is then purified by fractional distillation under atmospheric or

reduced pressure to yield pure 1-Chloro-4-methoxybutane.[1]

Chemical Reactivity and Mechanistic Pathways
The bifunctional nature of 1-Chloro-4-methoxybutane dictates its reactivity. The primary

reactive site is the carbon-chlorine bond, which readily participates in nucleophilic substitution

and organometallic reactions. The methoxy group is comparatively stable, allowing it to be

carried through various synthetic steps.[1]

Nucleophilic Substitution Reactions
The chlorine atom serves as a good leaving group, making the terminal carbon susceptible to

attack by a wide range of nucleophiles in classic Sₙ2 reactions. This pathway is fundamental to

its use as a building block for introducing a 4-methoxybutyl chain.

Causality: The electronegativity of the chlorine atom polarizes the C-Cl bond, creating a

partial positive charge (δ+) on the carbon, which attracts electron-rich nucleophiles. The

reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the

carbon were chiral.

Caption: General Sₙ2 reaction pathway for 1-Chloro-4-methoxybutane.

Grignard Reagent Formation
A cornerstone of its utility is its reaction with magnesium metal in an ether solvent (like THF or

diethyl ether) to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.

[1][2]

Expertise & Causality: This transformation exemplifies an "umpolung" or reversal of polarity.

The carbon atom bonded to chlorine, initially electrophilic (δ+), becomes nucleophilic (δ-) in

the Grignard reagent. This allows it to act as a carbon-based nucleophile, forming new

carbon-carbon bonds—a critical step in building more complex molecular skeletons.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b125409?utm_src=pdf-body
https://www.benchchem.com/product/b125409
https://www.benchchem.com/product/b125409?utm_src=pdf-body
https://www.benchchem.com/product/b125409
https://www.benchchem.com/product/b125409?utm_src=pdf-body
https://www.benchchem.com/product/b125409
https://www.biosynth.com/p/FC20098/17913-18-7-1-chloro-4-methoxybutane
https://www.benchchem.com/product/b125409
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Chloro-4-methoxybutane
(CH₃O(CH₂)₄Cl)

React with Mg metal
in dry ether (THF)

Grignard Reagent
(CH₃O(CH₂)₄MgCl)

Formation

React with Electrophile
(e.g., Ketone, R₂C=O)

Aqueous Work-up
(e.g., NH₄Cl)

C-C Bond Formation

Final Product
(CH₃O(CH₂)₄CR₂OH)

Protonation

Click to download full resolution via product page

Caption: Workflow for Grignard reagent formation and subsequent carbonyl addition.

This Grignard reagent is highly effective in reactions such as carbonyl additions (with

aldehydes, ketones, esters) and cross-coupling reactions (e.g., Negishi coupling).[1]
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Applications in Research and Drug Development
The dual functionality of 1-Chloro-4-methoxybutane makes it a strategic choice in multi-step

synthesis.
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Caption: Relationship between structure and primary applications.

Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the

synthesis of Fluvoxamine, an antidepressant that is a selective serotonin reuptake inhibitor

(SSRI).[1] The 4-methoxybutyl chain is a crucial part of the final drug structure.

Organic Synthesis: It is widely used as a 4-methoxybutylating agent to introduce this specific

fragment into target molecules.

Agrochemicals and Specialty Chemicals: The compound also finds use in the synthesis of

various agrochemicals and other specialty chemicals where the methoxybutyl moiety is

desired.[1]

Spectroscopic Characterization
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Structural elucidation and purity assessment rely on standard spectroscopic techniques. While

actual spectra depend on the specific instrument and conditions, the expected features can be

predicted from the molecule's structure.

Technique Expected Features

¹H NMR

- Singlet (~3.3 ppm, 3H): Protons of the

methoxy (CH₃O-) group. - Triplet (~3.4-3.6 ppm,

2H): Protons on the carbon adjacent to the

oxygen (-OCH₂-). - Triplet (~3.5-3.7 ppm, 2H):

Protons on the carbon adjacent to the chlorine (-

CH₂Cl). - Multiplet (~1.6-1.9 ppm, 4H): Protons

of the two central methylene groups (-CH₂CH₂-).

¹³C NMR

- ~70-72 ppm: Carbon adjacent to the ether

oxygen (-OCH₂-). - ~58-60 ppm: Methoxy

carbon (CH₃O-). - ~44-46 ppm: Carbon adjacent

to chlorine (-CH₂Cl). - ~28-32 ppm & ~25-29

ppm: The two central methylene carbons.

IR Spectroscopy

- 2950-2850 cm⁻¹: C-H stretching vibrations

(alkane). - 1120-1080 cm⁻¹: Strong C-O

stretching vibration (ether). - 750-650 cm⁻¹: C-

Cl stretching vibration.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 122. -

Isotope Peak (M+2): A characteristic peak at

m/z = 124, with an intensity approximately one-

third of the M⁺ peak, confirming the presence of

one chlorine atom. - Fragmentation: Common

fragments would arise from the loss of Cl,

OCH₃, or cleavage of the butyl chain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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